8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((2-Methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core substituted at the 3-, 7-, and 8-positions. This compound belongs to a class of purine analogs studied for their pharmacological properties, including kinase inhibition and anticancer activity . Limited direct experimental data are available for this specific compound, but its structural features align with derivatives explored in anticancer and enzyme inhibition studies (e.g., Eg5 ATPase inhibitors) .
Properties
IUPAC Name |
8-(2-methoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-15-14(16(23)20-17(21)24)22(18(19-15)26-12-11-25-2)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMUOIAWNAVDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the substituents through various chemical reactions. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethylthio Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced and subsequently alkylated with a methoxyethyl group.
Addition of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenylpropyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that can influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents at the 7- and 8-positions. Below is a comparative analysis with key analogues:
Biological Activity
The compound 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 348.41 g/mol. This compound features a methoxyethyl thio group at the 8-position, a methyl group at the 3-position, and a phenylpropyl group at the 7-position of the purine ring, contributing to its unique reactivity and biological profile .
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Purine Core : Achieved through the condensation of appropriate amines and aldehydes followed by cyclization.
- Introduction of Functional Groups : The methoxyethyl thio group is introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base.
The presence of functional groups such as thioether and carbonyl moieties enables diverse chemical reactivity, which is critical for its biological activity .
Biological Activity
Preliminary studies indicate that 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibits significant biological activities, particularly in the following areas:
- Kinase Inhibition : The compound may act as a kinase inhibitor, potentially affecting various signaling pathways involved in cell proliferation and survival.
- Anticancer Properties : Similar purine derivatives have shown promise in inhibiting cancer cell growth and migration, suggesting potential anticancer applications.
Comparative Biological Activity
To better understand its biological potential, we can compare this compound with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Adenosine | Ribose sugar attached | Energy transfer |
| 6-Mercaptopurine | Thio group at position 6 | Anticancer |
| Thioether-modified Purines | Various side chains | Kinase inhibition |
The unique combination of substituents in 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may provide distinct pharmacological profiles compared to other purines .
The mechanism of action is believed to involve interaction with specific molecular targets within cells. This could include binding to enzymes or receptors that modulate cellular pathways related to growth and metabolism. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound .
Case Studies and Research Findings
Research into similar compounds has yielded insights into their biological activities:
- Anticancer Studies : In vitro studies have demonstrated that purine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may exhibit similar effects.
- Kinase Inhibition Assays : Preliminary assays indicate that compounds with similar structures can inhibit specific kinases involved in cancer signaling pathways. Further studies are needed to confirm if this compound exhibits comparable inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
